ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
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Overview
Description
Ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that features a combination of indole, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the indole and thiophene intermediates, followed by their coupling with the naphthalene derivative.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiophene Synthesis: The thiophene ring can be constructed using the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can be performed on the indole and thiophene rings to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s electronic properties make it suitable for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(naphthalen-2-yl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to enzyme active sites or receptor binding pockets, modulating their activity. The naphthalene derivative can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as tryptophan and serotonin share the indole moiety and have significant biological activity.
Thiophene Derivatives: Thiophene-based drugs like suprofen and articaine are known for their anti-inflammatory and anesthetic properties.
Naphthalene Derivatives: Naphthalene-based compounds are used in various industrial applications, including dyes and pharmaceuticals.
Uniqueness
Ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to its combination of indole, thiophene, and naphthalene moieties, which confer a diverse range of chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H33N3O4S2/c1-3-41-34(40)30-26-12-8-14-28(26)43-33(30)36-31(38)21(2)42-29-20-37(27-13-7-6-11-25(27)29)18-17-35-32(39)24-16-15-22-9-4-5-10-23(22)19-24/h4-7,9-11,13,15-16,19-21H,3,8,12,14,17-18H2,1-2H3,(H,35,39)(H,36,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBARPJUUHHTBNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC6=CC=CC=C6C=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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